molecular formula C5H6N4O B1665363 3-Aminopyrazine-2-carboxamide CAS No. 32587-10-3

3-Aminopyrazine-2-carboxamide

Cat. No. B1665363
CAS RN: 32587-10-3
M. Wt: 138.13 g/mol
InChI Key: SFSMATGDLFHTHE-UHFFFAOYSA-N
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Description

3-Aminopyrazine-2-carboxamide is a compound with the molecular weight of 138.13 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C . It has been identified as a pyrazolone with analgesic, anti-inflammatory, and antipyretic properties .


Synthesis Analysis

The synthesis of 3-Aminopyrazine-2-carboxamide involves the design and in vitro antimicrobial activity of a series of N-substituted 3-aminopyrazine-2-carboxamides with free amino groups in position 3 on the pyrazine ring . The series is subdivided into benzyl, alkyl, and phenyl derivatives based on various substituents on the carboxamidic moiety .


Molecular Structure Analysis

The molecular structure of 3-Aminopyrazine-2-carboxamide is represented by the Inchi Code: 1S/C5H6N4O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H, (H2,6,9)(H2,7,10) and the Inchi key: SFSMATGDLFHTHE-UHFFFAOYSA-N .


Chemical Reactions Analysis

Direct acylation of 3-aminopyrazine-2-carboxamide failed due to the significantly low nucleophilicity of the amine. Methyl 3-aminopyrazine-2-carboxylate has slightly higher reactivity .


Physical And Chemical Properties Analysis

3-Aminopyrazine-2-carboxamide is a solid substance with a molecular weight of 138.13 . It has a flash point of 181.1 . The compound should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Synthesis and Derivatives

  • 3-Aminopyrazine-2-carboxamide has been utilized in the synthesis of various pteridin-4-one derivatives. These derivatives include 2-methyl-, 2-trifluoromethyl-, 2-phenyl-, 6-bromo-2-methyl-, 6-bromo-2-phenyl-, and 6-ethoxy-2-trifluoromethyl-derivatives, as well as 4-mercapto-2-trifluoromethylpteridine (Albert, 1979).
  • The compound has also been a key intermediate in the synthesis of 4-amino- and 4-methyl-amino-pteridine, pteridine-4-thione, and various other pteridine derivatives, demonstrating its versatility in chemical synthesis (Albert & Ota, 1971).

Catalytic Applications

  • In a study involving homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, 3-Aminopyrazine-2-carboxamide played a role in the synthesis of N-substituted nicotinamide related compounds. This highlights its potential in catalytic processes for the synthesis of biologically important compounds (Takács, Jakab, Petz, & Kollár, 2007).

Structural and Spectroscopic Studies

  • 3-Aminopyrazine-2-carboxylic acid, a related compound, has been studied for its molecular structure, displaying an extensive network of intra- and intermolecular hydrogen bonds. Such studies are crucial for understanding the chemical and physical properties of these compounds (Dobson & Gerkin, 1996).

Antimicrobial Activity

  • Derivatives of 3-Aminopyrazine-2-carboxamides have been synthesized and evaluated for antimicrobial activity. These derivatives showed significant activity against various strains like Mycobacterium tuberculosis and Candida albicans, suggesting potential use in antimicrobial therapies (Bouz et al., 2019).

Drug Development

  • As an alternative scaffold, 5-Aminopyrazole-4-carboxamide (closely related to 3-Aminopyrazine-2-carboxamide) has been used to create selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum. Compounds based on this scaffold exhibited low nanomolar inhibitory potencies, highlighting its potential in drug development (Zhang et al., 2014).

Methodology Development

  • The compound has been involved in the development of new synthetic methodologies, like the synthesis of 4(3H)-Pteridinone derivatives. This showcases its application in refining chemical synthesis techniques (Okawa, Kawase, & Eguchi, 1998).

Photobiology Research

  • In a study involving FTIR spectroscopy, 3-Aminopyrazine-2-carboxylic acid, another related compound, demonstrated UV-induced photochemical reactions. This kind of research contributes to the understanding of photobiological processes and the structural behavior of such compounds under different conditions (Pagacz-Kostrzewa et al., 2021).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The compound has been evaluated for antimycobacterial, antibacterial, and antifungal activities in vitro . The most active compounds were 4’-substituted 3-(benzamido)pyrazine-2-carboxamides, exerting MIC (Minimum Inhibitory Concentration) from 1.95 to 31.25 µg/mL . The active compounds preserved their activity even against multidrug-resistant strains of Mycobacterium tuberculosis . This suggests that 3-Aminopyrazine-2-carboxamide and its derivatives could be further explored for their potential as antimicrobial agents .

properties

IUPAC Name

3-aminopyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,6,9)(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSMATGDLFHTHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186281
Record name Aminopyrazine carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopyrazine-2-carboxamide

CAS RN

32587-10-3
Record name Aminopyrazine carboxamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32587-10-3
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Record name 32587-10-3
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Record name Aminopyrazine carboxamide
Source EPA DSSTox
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Record name AMINOPYRAZINE CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A solution of 3-amino-pyrazine-2-carboxylic acid methyl ester (5.0 g, 33 mmol) in concentrated ammonium hydroxide solution (30 mL) was heated at 60° C. for 3 h. The mixture was cooled to RT and the resulting solid filtered. After thoroughly washed with water followed by ether, the title compound was obtained as a brown solid (3.7 g, 82%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Yield
82%

Synthesis routes and methods II

Procedure details

A suspension of methyl 3-aminopyrazine-2-carboxylate (5 g, 32.6 mmol) and 150 mL of dry methanol saturated with anhydrous ammonia were heated in an autoclave at 110-115° C. for 24 h. Concentration and filtration afforded 3-aminopyrazine-2-carboxamide (4.4 g, 97.7% yield) as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
G Bouz, L Semelková, O Janďourek, K Konečná… - Molecules, 2019 - mdpi.com
… The current N-substituted 3-aminopyrazine-2-carboxamide series is further subdivided based on the R substituent into eight benzyl derivatives (compounds 1–8), four alkyl derivatives (…
Number of citations: 13 www.mdpi.com
VSK Pallabothula, M Kerda, M Juhás, O Janďourek… - Biomolecules, 2022 - mdpi.com
… Direct acylation of 3-aminopyrazine-2-carboxamide failed due to the significantly low nucleophilicity of the amine. Methyl 3-aminopyrazine-2-carboxylate has slightly higher reactivity. …
Number of citations: 1 www.mdpi.com
A Albert, K Ohta - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… THE amidine (lb) has now been isolated from the products of heating a mixture of 3-aminopyrazine-2carboxamide, dimethylformamide, and phosphoryl chloride. This substance (lb) had …
Number of citations: 9 pubs.rsc.org
WF Keir, AH MacLennan, HCS Wood - Journal of the Chemical Society …, 1978 - pubs.rsc.org
… The products were found to be identical in all respects with authentic samples of 3-aminopyrazine-2-carboxamide (3e) and 3-amino-5,Bdimethylpyrazine-2-carboxamide (3f) prepared …
Number of citations: 12 pubs.rsc.org
NT Abdalrahman - 2023 - dspace.cuni.cz
… )pyrazine-2-carboxamide derivatives, refer to figure below, were synthesized by reacting 3-chloropyrazine-2-carboxamide with ammonia to produce 3- aminopyrazine-2-carboxamide …
Number of citations: 0 dspace.cuni.cz
T Vontor, K Palát, A Lyčka - Collection of Czechoslovak chemical …, 1989 - cccc.uochb.cas.cz
… In 3-aminopyrazine-2-carboxamide we found the coupling … The 1 H chemical shifts of 3-aminopyrazine-2-carboxamide were … of 2-aminopyrazine is 3-aminopyrazine-2-carboxamide (III). …
Number of citations: 9 cccc.uochb.cas.cz
WC Pan, JQ Liu, XS Wang - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
… type procedure provided an efficient method for the synthesis of 3-aryl-1-(2-(vinyloxy)ethoxy)isoquinolines in good yields via the loss of a molecule of 3-aminopyrazine-2-carboxamide. …
Number of citations: 8 pubs.rsc.org
A Albert, K Ohta - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
… 3-Aminopyrazine-2-carboxamide (IIa), warmed in phosphoryl chloride and dimethylformamide, gave 3-aminopyrazine-2-carbonitrile (IV), which was hydrogenated to give 2-amino-3-…
Number of citations: 27 pubs.rsc.org
T Okawa, S Eguchi - Tetrahedron, 1998 - Elsevier
2-Alkoxy pyrazino[2,3-e][1,4]diazepin-5-one and 11-alkoxy pyrazino[2,3-e]pyrrolo[1,2-a][1,4]diazepin-5-one derivatives were synthesized via the corresponding iminophosphoranes …
Number of citations: 23 www.sciencedirect.com
T Okawa, M Kawase, S Eguchi, A Kakehi… - Journal of the Chemical …, 1998 - pubs.rsc.org
… To a stirred mixture of the corresponding 3-aminopyrazine-2carboxamide 3f (432 mg, 2.06 mmol), hexachloroethane (486 mg, 2.05 mmol) and triphenylphosphine (539 mg, 2.05 mmol) …
Number of citations: 18 pubs.rsc.org

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